

ST 1535: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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Abstract

ST 1535 is a potent and selective antagonist of the adenosine A2A receptor, positioning it as a significant subject of research for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of **ST 1535**. It includes a detailed summary of its physicochemical characteristics, binding affinities, and functional activities. Furthermore, this document outlines key experimental protocols for its study and visualizes the associated signaling pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

ST 1535, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a purine derivative. Its core structure is fundamental to its interaction with the adenosine A2A receptor.

Table 1: Physicochemical Properties of **ST 1535**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₈	[1][2]
Molecular Weight	272.31 g/mol	[2]
CAS Number	496955-42-1	[1]
IUPAC Name	2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine	[2]
Topological Polar Surface Area	99.81 Å ²	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	6	[3]
Rotatable Bonds	4	[3]

Chemical Synthesis

A practical and sustainable synthesis of **ST 1535** has been developed, reportedly utilizing an iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is proprietary and found within specific publications, the general synthetic strategy involves the coupling of a substituted purine with a butyl group.

Biological Activity and Pharmacological Properties

ST 1535 exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonist activity at this receptor modulates downstream signaling pathways, which is the basis for its therapeutic potential.

Table 2: In Vitro Binding Affinity and Functional Activity of **ST 1535**

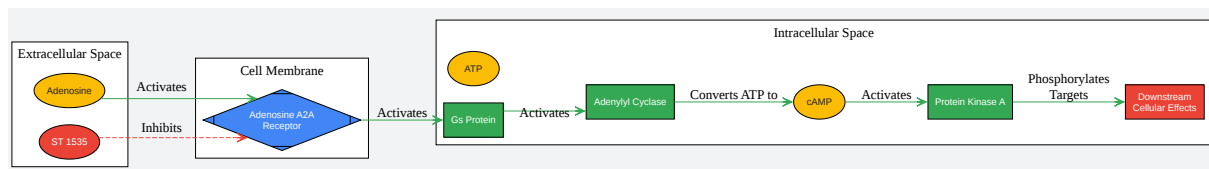
Target	Assay Type	Value	Species	Source
Adenosine A2A Receptor	Ki	9.2 nM	Human	[4]
Adenosine A ₁ Receptor	Ki	85 nM	Human	[4]
Adenosine A ₃ Receptor	Ki	>1000 nM	Human	[4]
Adenosine A2A Receptor	IC ₅₀	353 ± 30 nM	Human	[4]
Adenosine A ₁ Receptor	IC ₅₀	510 ± 38 nM	Human	[4]

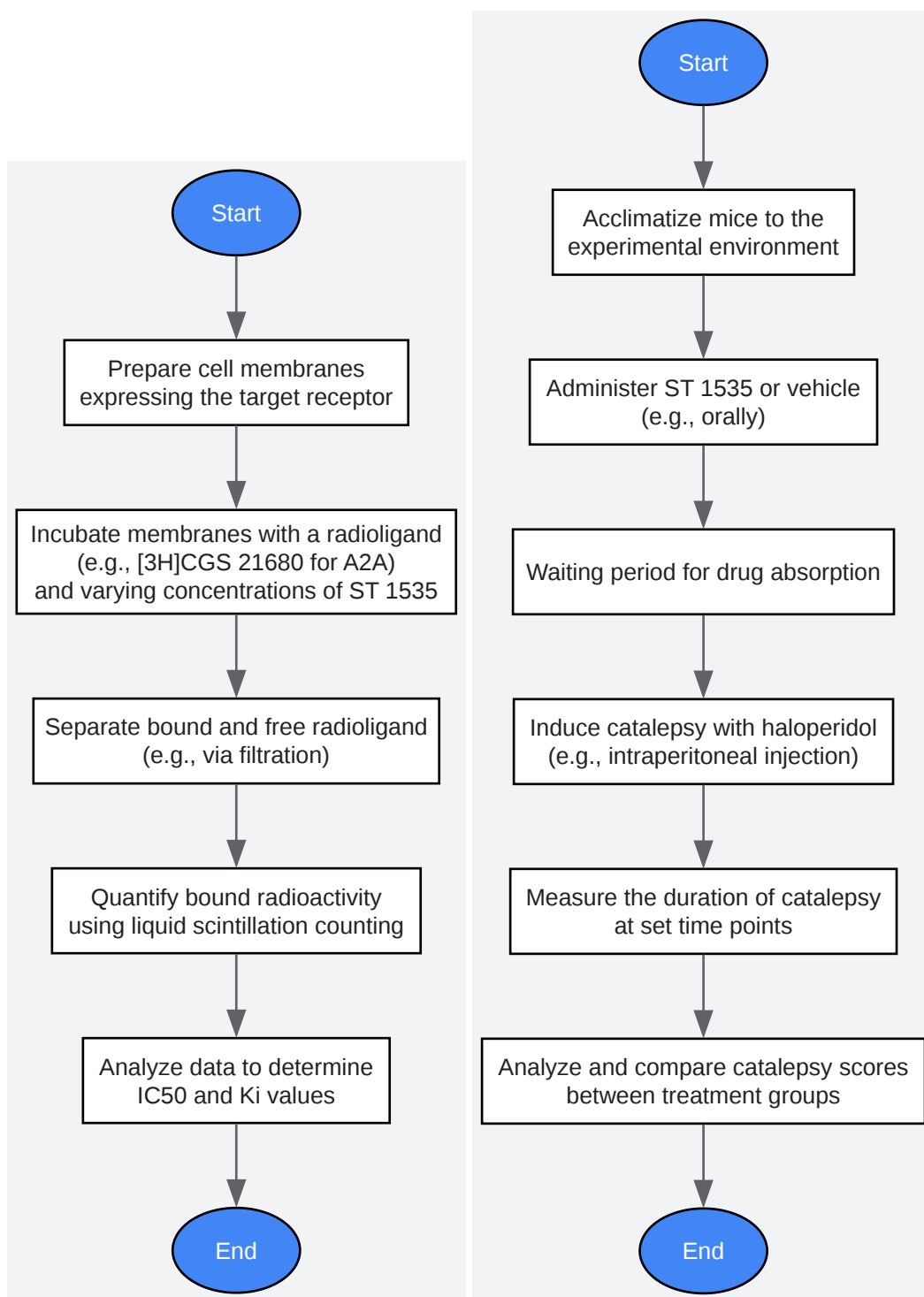
Table 3: In Vivo Pharmacological Effects of **ST 1535**

Animal Model	Dosing	Effect	Source
Mouse (Haloperidol-induced catalepsy)	5 and 10 mg/kg (oral)	Antagonizes catalepsy	[4]
Mouse (Haloperidol-induced catalepsy)	1.25 and 2.5 mg/kg (oral)	Potentiates L-DOPA effects in reducing catalepsy	[4]
Rat (6-OHDA lesioned model of Parkinson's)	2.5-40 mg/kg (oral)	Dose-related increase in ipsilateral rotation	[5]
Rat (6-OHDA lesioned model of Parkinson's)	40 mg/kg (oral) with 7 mg/kg L-DOPA	Enhanced intensity and duration of contralateral rotation	[5]
Mouse (MPTP model of Parkinson's)	2 mg/kg with MPTP	Prevented dopaminergic neuron loss	[3]

Signaling Pathway

As an antagonist of the adenosine A2A receptor, **ST 1535** blocks the canonical G-protein coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By blocking this initial step, **ST 1535** effectively inhibits the entire signaling cascade.





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